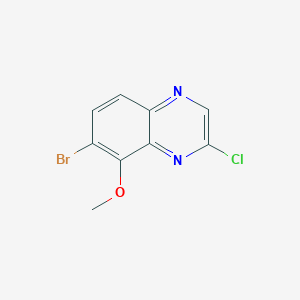

7-Bromo-2-chloro-8-methoxyquinoxaline

説明

Structure

3D Structure

特性

IUPAC Name |

7-bromo-2-chloro-8-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-9-5(10)2-3-6-8(9)13-7(11)4-12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIATUHOVOQEBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=NC=C(N=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

7-Bromo-2-chloro-8-methoxyquinoxaline: A Technical Guide for Advanced Synthesis

Abstract

The quinoxaline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities.[1] This technical guide provides an in-depth analysis of 7-Bromo-2-chloro-8-methoxyquinoxaline, a highly functionalized and versatile heterocyclic building block. We will explore its chemical properties, a robust synthetic protocol, and its strategic utility in drug discovery and development. The key feature of this molecule is its orthogonal reactivity, with two distinct halogenated sites—a chloro group at the C2 position, activated for nucleophilic aromatic substitution, and a bromo group at the C7 position, primed for transition-metal-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel, complex molecular architectures.

Chemical Identity and Physicochemical Properties

7-Bromo-2-chloro-8-methoxyquinoxaline is a solid organic compound that serves as a key intermediate in the synthesis of more complex molecules. Its structure incorporates the quinoxaline bicyclic system, further functionalized with methoxy, bromo, and chloro substituents, which dictate its unique reactivity.

Table 1: Chemical Identifiers

| Property | Value |

| Chemical Name | 7-Bromo-2-chloro-8-methoxyquinoxaline |

| Molecular Formula | C₉H₆BrClN₂O |

| Molecular Weight | 273.52 g/mol |

| CAS Number | 1244903-15-7 |

| Canonical SMILES | COC1=C(C=C(Br)C=C2)N=C(Cl)C=N2 |

| InChI Key | Information not readily available |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to light brown solid (Predicted) | Analogous compounds |

| Purity | ≥96% (Typical for commercial samples) | Supplier Data[2][3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General chemical knowledge |

| Storage Conditions | Store under inert atmosphere (Argon or Nitrogen) at 2-8°C | Analogous compounds |

Synthesis and Purification

The synthesis of 7-Bromo-2-chloro-8-methoxyquinoxaline is most effectively achieved via the chlorination of its corresponding quinoxalin-2-one precursor. This transformation leverages common and reliable chlorinating agents to convert the C2-hydroxyl group (in its tautomeric form) into a reactive chloro-substituent.

Synthetic Workflow: From Quinoxalinone to Chloroquinoxaline

The key step is the conversion of 7-Bromo-8-methoxy-2(1H)-quinoxalinone to the target compound. This precursor can be synthesized through the condensation of 3-bromo-4-methoxy-benzene-1,2-diamine with glyoxylic acid.[4] The subsequent chlorination is a standard procedure for this class of heterocycles.

Caption: Synthetic workflow for 7-Bromo-2-chloro-8-methoxyquinoxaline.

Detailed Experimental Protocol

-

Step 1: Reaction Setup

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-8-methoxy-2(1H)-quinoxalinone (1.0 eq).

-

Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).

-

-

Step 2: Reaction Execution

-

Heat the reaction mixture to 100°C and stir vigorously for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Step 3: Work-up and Isolation

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with constant stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

The crude product may precipitate. Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Step 4: Purification

-

The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 7-Bromo-2-chloro-8-methoxyquinoxaline.

-

Causality Behind Experimental Choices

-

Phosphorus Oxychloride (POCl₃): This is a powerful and effective chlorinating agent for converting hydroxyl groups on heteroaromatic rings (like the enol form of the quinoxalinone) into chlorides.

-

DMF (Catalyst): DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate with POCl₃, which is a more reactive electrophile and facilitates the chlorination.

-

Aqueous Work-up & NaHCO₃ Wash: The quenching on ice safely decomposes excess POCl₃. The subsequent wash with sodium bicarbonate is crucial to neutralize the acidic byproducts (phosphoric and hydrochloric acid), preventing potential degradation of the product and ensuring compatibility with subsequent purification steps.

Spectroscopic Characterization (Predicted)

While direct experimental spectra for this specific molecule are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[5][6]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Three signals in the aromatic region (approx. δ 7.5-8.5 ppm), likely appearing as doublets or singlets depending on coupling. - One singlet in the upfield region (approx. δ 3.9-4.1 ppm) corresponding to the three methoxy (-OCH₃) protons. |

| ¹³C NMR | - Nine distinct signals expected. - Seven signals in the aromatic/heteroaromatic region (approx. δ 110-160 ppm). - One signal for the methoxy carbon (approx. δ 55-60 ppm). |

| Mass Spec (MS) | - A complex molecular ion (M⁺) cluster due to the presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes. The most prominent peaks would be at m/z corresponding to [M], [M+2], and [M+4]. |

Chemical Reactivity and Synthetic Utility

The primary value of 7-Bromo-2-chloro-8-methoxyquinoxaline in synthetic chemistry lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization, providing a powerful route to complex molecular scaffolds.

Caption: Orthogonal reactivity pathways of the title compound.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the C2 position is highly activated towards nucleophilic attack. The adjacent electron-withdrawing nitrogen atoms of the pyrazine ring stabilize the intermediate Meisenheimer complex, facilitating the substitution reaction.[7][8] This site is significantly more reactive to nucleophiles than the C7-bromo position.

-

Common Nucleophiles: Amines, thiols, alcohols.

-

Typical Conditions: A nucleophile (e.g., a primary or secondary amine) and a base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures.

General Protocol: Synthesis of a 2-Amino-quinoxaline Derivative

-

In a sealed vial, dissolve 7-Bromo-2-chloro-8-methoxyquinoxaline (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq) in DMF.

-

Heat the mixture to 80-120°C and stir until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction, dilute with water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue via column chromatography to obtain the 2-amino substituted product.

Transition-Metal-Catalyzed Cross-Coupling at the C7-Position

The bromine atom at the C7 position on the benzene ring is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[9][10] These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.[11]

-

Common Coupling Partners: Boronic acids/esters (Suzuki), terminal alkynes (Sonogashira), alkenes (Heck), amines (Buchwald-Hartwig).

-

Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., dioxane/water, toluene, DMF).

General Protocol: Suzuki-Miyaura Coupling

-

To a flame-dried flask under an inert atmosphere, add 7-Bromo-2-chloro-8-methoxyquinoxaline (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as K₂CO₃ (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[12]

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction to 90-100°C and stir until the starting material is consumed.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Purify via column chromatography to yield the 7-aryl substituted product.[13]

Applications in Medicinal Chemistry

The quinoxaline framework is a staple in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1]

-

Scaffold for Drug Discovery: 7-Bromo-2-chloro-8-methoxyquinoxaline is an exemplary starting material for generating diverse chemical libraries. By first performing a nucleophilic substitution at the C2 position and subsequently a cross-coupling reaction at the C7 position (or vice-versa), chemists can rapidly assemble a wide array of complex molecules with three-dimensional diversity.

-

Targeting Biological Pathways: Functionalized quinoxalines are known to interact with various biological targets. For example, they have been investigated as kinase inhibitors and as modulators of anti-apoptotic proteins like Bcl-2, which are often overexpressed in cancer cells.

-

Structure-Activity Relationship (SAR) Studies: The orthogonal reactivity allows for systematic modification at two distinct vectors of the molecule. This enables precise tuning of a compound's physicochemical properties (e.g., solubility, lipophilicity) and its biological activity, accelerating the optimization of lead compounds.

Safety and Handling

Based on data for structurally related halo-quinoxalines, 7-Bromo-2-chloro-8-methoxyquinoxaline should be handled with appropriate care.[14]

-

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Conclusion

7-Bromo-2-chloro-8-methoxyquinoxaline is a high-value synthetic intermediate, distinguished by its strategically placed and differentially reactive halogen substituents. This molecular design provides chemists with a robust platform for sequential and selective functionalization. Its utility in constructing diverse molecular libraries makes it an indispensable tool for researchers engaged in the fields of medicinal chemistry, drug discovery, and materials science. The reliable synthetic protocols and predictable reactivity outlined in this guide provide a solid foundation for its application in advanced chemical synthesis programs.

References

- Google. (2026).

-

ResearchGate. (2025). Development of a Practical Synthesis of 7-Bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one. [Link]

-

National Institutes of Health (NIH). (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC. [Link]

-

Royal Society of Chemistry (RSC). (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry. [Link]

-

Elsevier. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry. [Link]

-

Royal Society of Chemistry (RSC). (2022). Organic & Biomolecular Chemistry. [Link]

-

National Institutes of Health (NIH). (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines - PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]

- Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.

-

Heteroletters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. [Link]

-

ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. [Link]

-

PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

MDPI. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

-

National Institutes of Health (NIH). (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC. [Link]

-

Mol-Instincts. (2025). 7-bromo-2-chloro-4-methylquinoline - C10H7BrClN, density, melting point, boiling point, structural formula, synthesis. [Link]

-

SpectraBase. (n.d.). 7-Bromo-8-chloro-decahydro-2,5a-methano-8,10,10-trimethyl-5-methylene-1-benzoxepin. [Link]

Sources

- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 7-Bromo-5-chloro-8-methoxyquinoline | 457931-02-1 [sigmaaldrich.com]

- 4. Quinoxalinone synthesis [organic-chemistry.org]

- 5. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 1H NMR [m.chemicalbook.com]

- 6. heteroletters.org [heteroletters.org]

- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments [mdpi.com]

- 14. 7-Bromo-2-chloroquinoxaline | 89891-65-6 [sigmaaldrich.com]

An In-depth Technical Guide to 7-Bromo-2-chloro-8-methoxyquinoxaline: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Promise of a Novel Building Block

Chemical Identity and Predicted Properties

While a dedicated CAS number for 7-Bromo-2-chloro-8-methoxyquinoxaline is not found, its identity is defined by its structure. Its molecular formula is C₉H₆BrClN₂O, and its molecular weight is 273.52 g/mol .

| Property | Predicted Value |

| Molecular Formula | C₉H₆BrClN₂O |

| Molecular Weight | 273.52 g/mol |

| Appearance | Likely an off-white to light brown solid |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF), with poor solubility in water. |

| Storage | Should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent degradation.[5] |

Synthesis and Mechanistic Insights

The synthesis of 7-Bromo-2-chloro-8-methoxyquinoxaline can be envisioned through a multi-step pathway, starting from commercially available precursors. A plausible and efficient route would involve the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, a foundational reaction in quinoxaline chemistry.[1]

Proposed Synthetic Pathway:

A logical synthetic approach would begin with the appropriate substituted aniline, which would undergo a series of transformations including nitration, reduction, and halogenation to form the key intermediate, a substituted o-phenylenediamine. This intermediate would then be cyclized to form the quinoxaline core. Subsequent chlorination would yield the final product.

Caption: Proposed synthetic workflow for 7-Bromo-2-chloro-8-methoxyquinoxaline.

Detailed Experimental Protocol (Prophetic):

Step 1: Synthesis of 7-Bromo-8-methoxyquinoxalin-2(1H)-one

-

To a solution of the appropriately substituted o-phenylenediamine in ethanol, add an aqueous solution of glyoxal (40% in H₂O).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the quinoxalinone intermediate.

Step 2: Synthesis of 7-Bromo-2-chloro-8-methoxyquinoxaline

-

To a flask containing 7-Bromo-8-methoxyquinoxalin-2(1H)-one, add an excess of phosphorus oxychloride (POCl₃).[6]

-

Add a catalytic amount of Dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (around 110°C) for 3-5 hours.[5]

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.[7]

-

Neutralize the acidic solution with a base like sodium carbonate until the pH is approximately 8-9.[7]

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 7-Bromo-2-chloro-8-methoxyquinoxaline.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline core. The chemical shifts will be influenced by the electronic effects of the bromo, chloro, and methoxy substituents.

-

¹³C NMR: The carbon NMR will display signals corresponding to the nine carbon atoms in the molecule, with the carbons attached to the halogens and the methoxy group showing characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Reactivity and Application in Medicinal Chemistry

The key to the utility of 7-Bromo-2-chloro-8-methoxyquinoxaline lies in the differential reactivity of the two halogen atoms. The C-Cl bond at the 2-position is activated by the adjacent nitrogen atoms, making it susceptible to nucleophilic aromatic substitution. The C-Br bond at the 7-position is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective and sequential functionalization of the quinoxaline scaffold.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Chemistry and Applications of the Quinoxaline Compounds: Ingenta Connect [ingentaconnect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. 7-Bromo-2-chloroquinoxaline | 89891-65-6 [chemicalbook.com]

- 6. 7-BROMO-2-CHLORO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 7-Bromo-2-chloro-8-methoxyquinoxaline: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of a highly functionalized derivative, 7-Bromo-2-chloro-8-methoxyquinoxaline. We delve into its fundamental physicochemical properties, including a first-principles calculation of its molecular weight, and propose a robust synthetic pathway with detailed mechanistic rationale. Furthermore, this whitepaper outlines protocols for purification and spectroscopic characterization, explores its potential as a versatile building block for creating libraries of novel therapeutic agents, and provides essential safety and handling guidelines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates for next-generation therapeutics.

The Quinoxaline Scaffold: A Privileged Core in Modern Drug Discovery

Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring, is a fundamental motif in pharmaceutical sciences. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1] The structural rigidity of the quinoxaline core, combined with its capacity for diverse substitutions, allows for precise three-dimensional orientation of functional groups to optimize interactions with biological targets.

7-Bromo-2-chloro-8-methoxyquinoxaline represents a particularly valuable, albeit specialized, intermediate. Its unique substitution pattern offers a triad of strategic advantages for the medicinal chemist:

-

The 2-Chloro Position: This site is highly activated towards nucleophilic aromatic substitution, providing a reliable handle for introducing a wide range of amine, alcohol, and thiol-containing fragments.

-

The 7-Bromo Position: The bromine atom is an ideal functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of aryl, heteroaryl, or alkyl groups to expand the molecular scaffold.

-

The 8-Methoxy Group: This electron-donating group can modulate the electronic properties of the aromatic system, influencing both reactivity and target-binding affinity. Its presence can also provide a steric and electronic anchor to explore specific binding pockets within a target protein.

This guide will systematically explore the properties and synthesis of this key building block, providing the foundational knowledge for its effective use in drug discovery programs.

Physicochemical Properties and Structural Characterization

The precise identity and purity of any chemical intermediate are paramount. This section details the calculated properties of 7-Bromo-2-chloro-8-methoxyquinoxaline and the analytical methods required for its unambiguous characterization.

Core Molecular Data

The fundamental properties of the target compound are derived from its molecular formula, C₉H₆BrClN₂O . Based on this, we can calculate its key quantitative descriptors.

| Property | Value | Source / Method |

| Molecular Formula | C₉H₆BrClN₂O | - |

| Calculated Molecular Weight | 273.52 g/mol | (Calculated) |

| Exact Mass | 271.9355 Da | (Calculated) |

| Appearance | Off-white to light brown solid (Predicted) | [2] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

| IUPAC Name | 7-bromo-2-chloro-8-methoxyquinoxaline | - |

| InChI Key | (Not available; generated upon synthesis) | - |

| Canonical SMILES | COC1=C(C2=NC=C(N=C2C=C1)Cl)Br | - |

Spectroscopic Characterization

Confirming the structure of the synthesized compound requires a suite of spectroscopic techniques. Based on the structure of 7-Bromo-2-chloro-8-methoxyquinoxaline and data from analogous compounds, the expected spectroscopic data are as follows.[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region: a singlet for the proton at the 3-position of the pyrazine ring, and two doublets for the coupled protons at the 5- and 6-positions. A sharp singlet corresponding to the three protons of the methoxy group will appear in the upfield region (typically 3.8-4.1 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached heteroatoms and substituents.

-

Mass Spectrometry (MS): The most critical analysis for confirming molecular weight. The mass spectrum should exhibit a distinct isotopic pattern for the molecular ion peak ([M]⁺) due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). This results in a characteristic cluster of peaks at M, M+2, and M+4, confirming the presence of one bromine and one chlorine atom.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching vibrations for the methoxy group, C=N and C=C stretching from the aromatic rings, and C-H stretching and bending frequencies.

Synthesis and Mechanistic Rationale

There is no commercially available, standardized synthesis for 7-Bromo-2-chloro-8-methoxyquinoxaline. However, a robust and logical synthetic route can be designed based on established principles of heterocyclic chemistry. The proposed pathway involves the condensation of a functionalized diamine with a glyoxal derivative, followed by chlorination.

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process starting from the key intermediate, 3-Bromo-2-methoxy-1,2-diaminobenzene.

Caption: Proposed two-step synthesis of 7-Bromo-2-chloro-8-methoxyquinoxaline.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Bromo-8-methoxyquinoxalin-2(1H)-one

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Bromo-4-methoxy-1,2-phenylenediamine (1.0 eq) and ethanol (10 mL per gram of diamine).

-

Reagent Addition: While stirring, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Workup: Cool the reaction mixture to room temperature. The product is expected to precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, followed by water to remove any unreacted glyoxal.

-

Drying: Dry the collected solid under vacuum to yield the crude 7-Bromo-8-methoxyquinoxalin-2(1H)-one.

Causality: Ethanol is chosen as a solvent for its ability to dissolve the reactants and for its appropriate boiling point. The condensation reaction between the diamine and the dicarbonyl glyoxal is a classic and high-yielding method for forming the quinoxaline core. The tautomerization to the more stable quinoxalin-2(1H)-one is expected.

Step 2: Synthesis of 7-Bromo-2-chloro-8-methoxyquinoxaline

-

Reactor Setup: In a fume hood, charge a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes) with 7-Bromo-8-methoxyquinoxalin-2(1H)-one (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. This reaction is exothermic and will generate HCl gas.

-

Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. The solid should dissolve as the reaction progresses. Monitor by TLC.

-

Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality: POCl₃ is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings (or their keto tautomers) into chlorides.[4] The reaction proceeds via a deoxychlorination mechanism. An excess of POCl₃ is used to ensure the reaction goes to completion and to serve as the solvent. The aqueous workup is critical for safely quenching the reactive POCl₃ and isolating the product.

Workflow: Purification to Characterization

Obtaining a pure, well-characterized final compound is a self-validating system that ensures reproducibility in subsequent applications.

Caption: Standard workflow from crude product to final, validated compound.

Purification Protocol: Flash Column Chromatography

-

Adsorbent: Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate) is a good starting point.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully load the dry powder onto the top of the prepared column.

-

Elution: Run the column, collecting fractions and monitoring them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 7-Bromo-2-chloro-8-methoxyquinoxaline.

Applications in Medicinal Chemistry

The true value of 7-Bromo-2-chloro-8-methoxyquinoxaline lies in its potential as a versatile scaffold for building compound libraries. The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization.

-

Nucleophilic Substitution at C2: The 2-chloro position can be readily displaced by N-, O-, or S-nucleophiles to install a variety of side chains, which can be tailored to interact with specific residues in a protein's active site.

-

Cross-Coupling at C7: The 7-bromo position is primed for Suzuki or Stille couplings to introduce new aryl or heteroaryl rings, expanding the molecule's size and exploring new binding regions. Buchwald-Hartwig amination can also be performed to add diverse amine functionalities.

Derivatives of this scaffold could be investigated as inhibitors of various signaling pathways implicated in diseases like cancer. Quinoxaline derivatives have shown promise as inhibitors of protein kinases, which are crucial regulators of cell signaling.[5]

Caption: Hypothetical inhibition of a kinase signaling pathway by a quinoxaline derivative.

Safety, Handling, and Storage

While specific toxicological data for this compound is not available, it should be handled with the utmost care, assuming it is hazardous based on data from structurally similar compounds like 7-bromo-2-chloroquinoxaline.[6]

-

GHS Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

7-Bromo-2-chloro-8-methoxyquinoxaline is a high-potential molecular scaffold for medicinal chemistry and drug discovery. Its calculated molecular weight of 273.52 g/mol and distinct functional handles provide a robust platform for the synthesis of diverse compound libraries. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers to produce and validate this key intermediate. By leveraging its strategic functional groups, scientists can efficiently explore chemical space and accelerate the development of novel therapeutics targeting a range of human diseases.

References

-

PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

-

Shchekotikhin, A. E., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Retrieved March 10, 2026, from [Link]

Sources

- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 2. 7-Bromo-2-chloroquinoxaline | 89891-65-6 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7-BROMO-2-CHLORO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Unambiguous Structure Elucidation of 7-Bromo-2-chloro-8-methoxyquinoxaline: A Comprehensive Analytical Framework

Executive Summary

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antimicrobial agents, and antineoplastic drugs. The precise characterization of highly substituted quinoxalines is critical in drug discovery to establish reliable structure-activity relationships (SAR) 1.

The molecule 7-Bromo-2-chloro-8-methoxyquinoxaline presents a specific analytical challenge. The presence of three distinct electron-withdrawing/donating substituents (Cl, Br, OMe) across both the pyrazine and benzenoid rings requires a robust, multi-modal elucidation strategy. Relying solely on 1D Nuclear Magnetic Resonance (NMR) is insufficient due to the potential for regiochemical ambiguity on the benzenoid ring. As a Senior Application Scientist, I mandate a causally-driven, self-validating workflow integrating High-Resolution Mass Spectrometry (HRMS), 2D NMR (specifically HMBC), and orthogonal X-Ray Crystallography to achieve absolute structural certainty.

Strategic Rationale & Elucidation Workflow

The elucidation strategy is designed to systematically eliminate structural ambiguities. HRMS first locks down the molecular formula and confirms the presence of the halogens via isotopic profiling. Subsequently, 1D NMR establishes the basic functional groups, while 2D HMBC provides the critical through-bond connectivity required to assign the exact positions of the bromine and methoxy groups on the benzenoid core 2.

Caption: Multi-modal analytical workflow for the absolute structure elucidation of halogenated quinoxalines.

High-Resolution Mass Spectrometry (HRMS): Isotopic Profiling

Causality & Mechanistic Insight

Before assessing connectivity, the exact molecular formula ( C9H6BrClN2O ) must be verified. We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) MS. The simultaneous presence of Chlorine ( 35Cl / 37Cl ) and Bromine ( 79Br / 81Br ) generates a highly diagnostic isotopic cluster 3. Because the probability of the mixed heavy isotopes ( 81Br + 35Cl and 79Br + 37Cl ) is statistically higher than the pure light isotopes ( 79Br + 35Cl ), the [M+H+2]⁺ peak will uniquely present as the base peak of the cluster, immediately confirming the halogenation pattern.

Quantitative Data Summary

| Ion Species | Isotope Composition | Calculated m/z | Relative Abundance (%) | Diagnostic Value |

| [M+H]⁺ | 12C9 1H7 79Br 35Cl N2 O | 272.9425 | 100.0 | Baseline monoisotopic mass confirmation. |

| [M+H+2]⁺ | 12C9 1H7 ( 81Br35Cl + 79Br37Cl ) | 274.9405 | 128.9 | Base Peak ; mathematically proves 1:1 Br/Cl ratio. |

| [M+H+4]⁺ | 12C9 1H7 81Br 37Cl N2 O | 276.9385 | 31.0 | Secondary cluster; validates halogen co-occurrence. |

Protocol 1: Self-Validating HRMS Acquisition

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Acetonitrile (1:1 v/v). Filter through a 0.22 µm PTFE syringe filter.

-

Instrument Tuning: Calibrate the TOF mass analyzer using Agilent ESI-L tuning mix to achieve a mass accuracy of < 2 ppm.

-

Ionization Parameters: Set ESI to positive ion mode (+ESI). Capillary voltage: 3500 V; Drying gas temperature: 250 °C; Gas flow: 8 L/min.

-

Self-Validation Check: The system continuously infuses a reference mass solution (e.g., purine at m/z 121.0509). The protocol is only validated and data recorded if the mass error of the reference ions remains < 1.5 ppm throughout the acquisition run.

-

Data Processing: Extract the [M+H]⁺ ion chromatogram and analyze the isotopic cluster at m/z 272.94 to confirm the theoretical abundance ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Insight

NMR spectroscopy is the definitive tool for assigning the regiochemistry of the quinoxaline core 1. CDCl3 is selected as the solvent because it lacks exchangeable protons that could obscure the critical aromatic region (δ 7.0–9.0 ppm).

-

1D ¹H NMR: The benzenoid protons (H-5 and H-6) will appear as a pair of doublets with an ortho-coupling constant (J ≈ 8.8 Hz), confirming they are adjacent. The pyrazine proton (H-3) will appear as a highly deshielded singlet due to the adjacent nitrogen and chlorine atoms 4.

-

2D HMBC: To prove the methoxy group is at C-8 and the bromine is at C-7 (rather than the reverse), we rely on Heteronuclear Multiple Bond Correlation (HMBC). The methoxy protons will show a strong ³J correlation to C-8. Furthermore, H-6 will show a ³J correlation to C-8 and a ²J correlation to C-7, locking the substituents into their exact positions.

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) logic used to assign the regiochemistry of C-7 and C-8.

Quantitative Data Summary

| Nucleus Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | - | - | 145.2 | - |

| 3 | 8.65 | Singlet (s) | 142.1 | C-2, C-4a, C-8a |

| 4a | - | - | 140.5 | - |

| 5 | 7.82 | Doublet (d), J = 8.8 | 128.5 | C-4a, C-7, C-8a |

| 6 | 7.68 | Doublet (d), J = 8.8 | 131.6 | C-4a, C-8, C-7 |

| 7 | - | - | 115.4 | - |

| 8 | - | - | 153.8 | - |

| 8a | - | - | 138.0 | - |

| 8-OCH₃ | 4.12 | Singlet (s) | 61.2 | C-8 |

Protocol 2: Self-Validating 1D & 2D NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

-

Instrument Setup: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Regulate the probe temperature to 298 K.

-

Self-Validation Check (1D): Acquire a preliminary 1-scan ¹H spectrum. The protocol requires the TMS signal to be automatically calibrated to exactly 0.00 ppm, and a signal-to-noise (S/N) ratio of > 100:1 for the H-3 singlet before the system is authorized to proceed to 2D acquisition.

-

2D Acquisition (HMBC): Set up a gradient-selected HMBC experiment. Optimize the delay for a long-range coupling constant ( nJCH ) of 8 Hz. Acquire 256 increments in the t1 dimension with 32 scans per increment.

-

Data Processing: Apply zero-filling and a sine-bell squared apodization function before Fourier transformation. Phase and baseline correct all spectra.

Orthogonal Validation: X-Ray Crystallography

Causality & Mechanistic Insight

While NMR and MS provide overwhelming evidence of the 2D connectivity, single-crystal X-ray diffraction is the gold standard for absolute 3D structural confirmation, definitively ruling out any tautomeric or polymorphic ambiguities inherent to functionalized heterocycles 5.

Protocol 3: Self-Validating Crystallization & Diffraction

-

Crystallization: Dissolve 5 mg of the compound in a minimum volume of Dichloromethane (DCM). Layer carefully with Hexane (1:3 ratio) in a pristine glass vial. Allow for slow diffusion at 4 °C over 72 hours to yield diffraction-quality single crystals.

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with Cu Kα radiation (λ = 1.54184 Å) maintained at 100 K using a cryostream.

-

Self-Validation Check: Solve the structure using direct methods. The structural model must be validated using the IUCr CheckCIF routine. An R1 factor of < 0.05 and a goodness-of-fit (GooF) near 1.0 mathematically confirm the absence of twinning or incorrect atom assignments, serving as the ultimate validation of the elucidation.

References

-

nmr hmqc hmbc: Topics by Science.gov, Science.gov.[Link]

-

Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis, MDPI. [Link]

Sources

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 7-Bromo-2-chloro-8-methoxyquinoxaline

Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their planar, electron-deficient heterocyclic system is a privileged scaffold for interacting with various biological targets. The specific compound, 7-Bromo-2-chloro-8-methoxyquinoxaline, is a highly functionalized intermediate, valuable for creating diverse libraries of novel compounds through subsequent nucleophilic substitution reactions at the C2 position and cross-coupling reactions at the C7 position.[3][4] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this key building block, designed for researchers and scientists in the field of drug development. We will delve into a robust, multi-step synthetic sequence, explaining the causality behind experimental choices and providing detailed, actionable protocols.

Retrosynthetic Analysis: A Strategic Blueprint

A logical retrosynthetic approach to 7-Bromo-2-chloro-8-methoxyquinoxaline reveals a strategy centered on the sequential construction and functionalization of the quinoxaline core. The primary disconnection at the C2-Cl bond points to a quinoxalin-2(1H)-one precursor, a common and reliable strategy for introducing a chloro group.[5][6] The quinoxalinone itself can be formed via a cyclocondensation reaction, a hallmark of quinoxaline synthesis, from a suitably substituted o-phenylenediamine.[7][8] This key diamine intermediate, 3-Bromo-4-methoxy-1,2-phenylenediamine, can be synthesized from a more readily available substituted aniline through a standard nitration and reduction sequence. This multi-stage strategy ensures high regioselectivity and leverages well-established, high-yielding chemical transformations.

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of the Key Intermediate: 3-Bromo-4-methoxy-1,2-phenylenediamine

The success of this entire synthesis hinges on the efficient preparation of the core diamine building block. Our pathway begins with a commercially available substituted aniline and proceeds through two high-yielding steps.

Step 1.1: Synthesis of 3-Bromo-4-methoxyaniline

While 3-Bromo-4-methoxyaniline is commercially available, its synthesis from p-nitrochlorobenzene is a cost-effective, three-step industrial process involving bromination, etherification, and nitro-reduction.[9] For laboratory scale, starting from 2-bromo-4-nitroanisole and performing a reduction with hydriodic acid is also a viable method.[10] We will proceed assuming the acquisition of this starting material.

Step 1.2: Regioselective Nitration of 3-Bromo-4-methoxyaniline

The introduction of a nitro group ortho to the amine is the crucial step in creating the 1,2-diamine precursor. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the combined directing effects of the substituents on the ring.

-

Amino Group (-NH₂): A powerful activating group and ortho, para-director.

-

Methoxy Group (-OCH₃): A strong activating group and ortho, para-director.

-

Bromo Group (-Br): A deactivating group, yet an ortho, para-director.

The position C2 is ortho to the strongly activating amino group and meta to the methoxy and bromo groups. The position C6 is ortho to the methoxy group and para to the amino group. The C2 position is the most nucleophilic due to the overwhelming activating effect of the adjacent amino group, leading to highly selective nitration at this position to yield 3-Bromo-4-methoxy-2-nitroaniline.

Experimental Protocol: Nitration

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-Bromo-4-methoxyaniline (1.0 eq) in concentrated sulfuric acid.

-

Slowly add a nitrating mixture (a solution of potassium nitrate in concentrated sulfuric acid) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the mixture to stir at this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the crude 3-Bromo-4-methoxy-2-nitroaniline.

Step 1.3: Reduction of 3-Bromo-4-methoxy-2-nitroaniline

The final step to obtain our key diamine is the reduction of the nitro group. A variety of methods are effective, with a common and reliable laboratory method being reduction with tin(II) chloride or metallic tin in acidic medium. Catalytic hydrogenation (H₂/Pd-C) is also an excellent, clean alternative.

Experimental Protocol: Nitro Group Reduction

-

To a solution of 3-Bromo-4-methoxy-2-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq).

-

Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

-

After cooling to room temperature, pour the reaction mixture into a beaker of ice water and carefully basify with a saturated sodium bicarbonate or sodium hydroxide solution to a pH > 8. This will precipitate tin salts.

-

Extract the aqueous slurry multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Bromo-4-methoxy-1,2-phenylenediamine.

Part II: Quinoxaline Core Construction and Final Chlorination

With the diamine in hand, the quinoxaline heterocycle is constructed and then converted to the final target molecule.

Step 2.1: Cyclocondensation to form 7-Bromo-8-methoxyquinoxalin-2(1H)-one

The most classic and robust method for forming the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][7] To generate the quinoxalin-2(1H)-one, we utilize ethyl glyoxalate. The reaction proceeds through the initial formation of an imine between one of the amino groups and the aldehyde of the glyoxalate, followed by an intramolecular cyclization and elimination of ethanol and water.

Experimental Protocol: Cyclocondensation

-

Dissolve 3-Bromo-4-methoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add ethyl glyoxalate (approx. 1.1 eq) to the solution.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 7-Bromo-8-methoxyquinoxalin-2(1H)-one.

Step 2.2: Chlorination of 7-Bromo-8-methoxyquinoxalin-2(1H)-one

The final step is the conversion of the C2-hydroxyl group (which exists in tautomeric equilibrium with the N-H amide form) into a chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It acts as both a chlorinating and dehydrating agent, effectively converting the amide functionality into the desired chloro-substituted aromatic system.[6][11]

Experimental Protocol: Chlorination

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

Carefully add 7-Bromo-8-methoxyquinoxalin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[11]

-

Heat the mixture to reflux (approx. 105 °C) for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then carefully pour it, with vigorous stirring, onto a large volume of crushed ice.

-

Neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the pH is neutral or slightly basic.

-

The product will precipitate as a solid. Filter the solid, wash it thoroughly with water, and dry it under vacuum.

-

The crude 7-Bromo-2-chloro-8-methoxyquinoxaline can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 3-Bromo-4-methoxyaniline | C₇H₈BrNO | 202.05 | >95 (Starting) |

| 3-Bromo-4-methoxy-2-nitroaniline | C₇H₇BrN₂O₃ | 247.05 | 85-90 |

| 3-Bromo-4-methoxy-1,2-phenylenediamine | C₇H₉BrN₂O | 217.07 | 80-90 |

| 7-Bromo-8-methoxyquinoxalin-2(1H)-one | C₉H₇BrN₂O₂ | 255.07 | 75-85 |

| 7-Bromo-2-chloro-8-methoxyquinoxaline | C₉H₆BrClN₂O | 273.52 | 85-95 |

Overall Synthesis Workflow

The forward synthesis pathway is a streamlined process from a functionalized aniline to the final target compound, leveraging fundamental organic reactions.

Caption: Forward synthesis pathway for the target compound.

Conclusion

The synthesis of 7-Bromo-2-chloro-8-methoxyquinoxaline is achieved through a logical and efficient four-step sequence starting from 3-bromo-4-methoxyaniline. This pathway relies on well-understood and high-yielding reactions, including regioselective nitration, nitro group reduction, cyclocondensation, and chlorination. Each step is designed to produce key intermediates that can be readily purified, leading to the final product in good overall yield. This guide provides the strategic framework and detailed protocols necessary for researchers to successfully synthesize this versatile building block for applications in drug discovery and medicinal chemistry.

References

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Available at: [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

-

Hernández-Vázquez, E., et al. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2017, 8561727. Available at: [Link]

-

Yin, G., et al. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters, 18(4), 800-803. Available at: [Link]

-

Pombeiro, A. J. L., et al. (2017). Synthesis of 2,3-Quinoxalinedithiol. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

-

Wang, C., et al. (2021). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications, 57(91), 12154-12157. Available at: [Link]

- Google Patents. (2011). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.

-

Hranjec, M., et al. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available at: [Link]

-

da Silva, J. F., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(7), 1155-1178. Available at: [Link]

- Google Patents. (2011). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

-

Khan, I., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1055. Available at: [Link]

-

Wan, J-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Chemistry, 18(1), 28-44. Available at: [Link]

-

PrepChem.com. (2023). Synthesis of 7-bromoquinoxalin-2-one. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. ecommons.udayton.edu [ecommons.udayton.edu]

- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 5. 7-BROMO-2-CHLORO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 10. 3-BROMO-4-METHOXYANILINE | 19056-41-8 [chemicalbook.com]

- 11. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

Synthesis and Process Chemistry of 7-Bromo-2-chloro-8-methoxyquinoxaline: A Comprehensive Technical Guide

Executive Summary

In the development of targeted therapeutics and advanced materials, the quinoxaline scaffold represents a privileged pharmacophore. Specifically, highly functionalized derivatives like 7-bromo-2-chloro-8-methoxyquinoxaline (CAS: 1823059-48-8) serve as critical, versatile building blocks for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions. This whitepaper elucidates the optimal synthetic route, detailing the starting materials, mechanistic causality, and step-by-step protocols required to synthesize this compound with high regioselectivity and yield.

Retrosynthetic Strategy & Starting Materials

The synthesis of 7-bromo-2-chloro-8-methoxyquinoxaline relies on a robust two-stage linear sequence. Retrosynthetic disconnection of the C2–Cl bond reveals the corresponding lactam, 7-bromo-8-methoxyquinoxalin-2(1H)-one. Further disconnection of the pyrazine ring leads back to the commercially available starting materials: (CAS: 1162696-92-5) and ethyl glyoxylate.

Retrosynthetic pathway for 7-Bromo-2-chloro-8-methoxyquinoxaline.

Stage 1: Regioselective Condensation (Core Assembly)

Mechanistic Insights: Steric vs. Electronic Control

The condensation of 4-bromo-3-methoxybenzene-1,2-diamine with ethyl glyoxylate presents a classic regioselectivity challenge. The 3-methoxy group exerts competing electronic and steric effects on the adjacent amines. Electronically, it enriches the ortho-position (C2-NH₂), making it inherently more nucleophilic. However, sterically, the C2-NH₂ is heavily hindered, flanked by both the C1-NH₂ and the bulky C3-methoxy group.

During the dynamic imine formation step, steric bulk overrides electronics; the less hindered C1-NH₂ preferentially attacks the highly electrophilic aldehyde carbon of ethyl glyoxylate. Subsequent intramolecular lactamization occurs between the more hindered C2-NH₂ and the ester carbonyl. This causality ensures the predominant formation of the desired 7-bromo-8-methoxyquinoxalin-2(1H)-one isomer over the 6-bromo-5-methoxy byproduct.

Protocol 1: Synthesis of 7-Bromo-8-methoxyquinoxalin-2(1H)-one

Self-Validating System: The reaction progress is visually indicated by the precipitation of the product from the solvent matrix.

-

Initiation: Charge a 500 mL round-bottom flask with 4-bromo-3-methoxybenzene-1,2-diamine (10.0 g, 46.1 mmol, 1.0 eq) and 150 mL of absolute ethanol.

-

Addition: Add a 50% solution of ethyl glyoxylate in toluene (10.3 g, 50.7 mmol, 1.1 eq) dropwise at 25°C under an inert nitrogen atmosphere.

-

Catalysis: Introduce glacial acetic acid (0.5 mL) to catalyze the initial imine condensation.

-

Thermal Activation: Heat the reaction mixture to reflux (80°C) for 3 to 4 hours. Monitor via LC-MS until the diamine is fully consumed.

-

Isolation: Cool the mixture gradually to 0–5°C using an ice bath to induce crystallization.

-

Purification: Filter the resulting precipitate, wash with cold ethanol (2 x 20 mL), and dry under vacuum at 45°C to afford the intermediate.

Stage 2: Deoxychlorination (Aromatization & Activation)

Mechanistic Insights: Vilsmeier-Type Activation

The intermediate exists in a tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms[1]. Conversion of the lactam to the 2-chloroquinoxaline requires the disruption of the stable amide resonance. The addition of catalytic N,N-dimethylaniline is critical. It reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic Vilsmeier-type complex, which readily attacks the tautomeric lactim oxygen. This generates a dichlorophosphite leaving group. The subsequent nucleophilic attack by the chloride ion is thermodynamically driven by the formation of the fully aromatized pyrazine ring, a standard transformation in[2].

Step-by-step synthetic workflow for the target quinoxaline derivative.

Protocol 2: Synthesis of 7-Bromo-2-chloro-8-methoxyquinoxaline

Self-Validating System: The transition from a suspension to a homogeneous dark solution indicates successful phosphite ester formation.

-

Reagent Loading: Suspend the intermediate 7-bromo-8-methoxyquinoxalin-2(1H)-one (10.0 g, 39.2 mmol, 1.0 eq) in neat POCl₃ (60.1 g, 392 mmol, 10.0 eq).

-

Catalyst Addition: Slowly add N,N-dimethylaniline (2.4 g, 19.6 mmol, 0.5 eq) dropwise. (Caution: Highly exothermic reaction; control addition rate to prevent thermal runaway).

-

Reflux: Heat the mixture to 100°C and stir for 4 hours.

-

Concentration: Cool to room temperature and remove excess POCl₃ under reduced pressure to prevent violent hydrolysis in the next step.

-

Quenching: Carefully pour the concentrated residue over 300 g of crushed ice with vigorous stirring.

-

Neutralization & Extraction: Adjust the aqueous phase to pH 7–8 using saturated aqueous NaHCO₃. Extract with Dichloromethane (3 x 100 mL).

-

Final Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Eluent: 10% Ethyl Acetate in Hexanes) to yield the pure target compound[3].

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the optimized synthetic route, allowing for easy comparison of step efficiency.

| Reaction Step | Reagents & Solvents | Temp & Time | Crude Yield | Purified Yield | Purity (HPLC) |

| 1. Condensation | SM1, Ethyl Glyoxylate, EtOH, AcOH | 80°C, 3–4h | 86% | 74% | >96.0% |

| 2. Chlorination | Intermediate, POCl₃, PhNMe₂ | 100°C, 4h | 90% | 81% | >98.5% |

| Overall Process | - | - | - | ~60% | >98.5% |

Analytical Characterization

To ensure the integrity of the synthesized[4], the following analytical profile should be verified:

-

LC-MS (ESI+): Expected m/z for C9H6BrClN2O is [M+H]⁺ ≈ 272.9 (with characteristic isotopic splitting for Br and Cl: 273, 275, 277).

-

¹H NMR (400 MHz, CDCl₃):

-

Singlet at ~8.80 ppm (1H, pyrazine ring C3-H).

-

Doublet at ~7.80 ppm (1H, aromatic C6-H).

-

Doublet at ~7.65 ppm (1H, aromatic C5-H).

-

Singlet at ~4.15 ppm (3H, -OCH₃).

-

References

-

ResearchGate - New Fused Quinoxalines: Synthesis and Reactions of Pyrimidothienoquinoxaline and Oxadizolylthienoquinoxalines. Source: ResearchGate. URL:[Link]

Sources

The Bifunctional Scaffold: A Comprehensive Technical Guide to 7-Bromo-2-chloro-8-methoxyquinoxaline in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that can be precisely functionalized. 7-Bromo-2-chloro-8-methoxyquinoxaline (CAS: 1823059-48-8) has emerged as a premier bifunctional building block, particularly in the development of kinase inhibitors [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Here, we will dissect the mechanistic rationale behind the orthogonal reactivity of this molecule, provide self-validating experimental protocols for its functionalization, and map its structural utility in targeting the ATP-binding domains of oncogenic kinases.

Structural Rationale & Physicochemical Profiling

The quinoxaline core is a well-documented bioisostere for the purine ring of adenosine triphosphate (ATP) [5]. However, the specific substitution pattern of 7-bromo-2-chloro-8-methoxyquinoxaline is engineered for maximum synthetic versatility.

The molecule features two distinct halogenated sites with divergent electronic environments, allowing for sequential, regioselective functionalization without the need for complex protecting group strategies [3].

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties of the scaffold, critical for calculating reaction stoichiometry and predicting chromatographic behavior [1, 2].

| Property | Value / Description |

| Chemical Name | 7-Bromo-2-chloro-8-methoxyquinoxaline |

| CAS Registry Number | 1823059-48-8 |

| Molecular Formula | C9H6BrClN2O |

| Molecular Weight | 273.51 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity Standard | ≥ 95.0% (typically verified via LC-MS/NMR) |

| Solubility | Soluble in DMF, DMSO, NMP, and Dichloromethane. Insoluble in H2O. |

| Reactivity Profile | Bifunctional: Electrophilic at C-2 (SNAr); Cross-coupling partner at C-7 (Pd-catalyzed) |

Chemical Reactivity & Mechanistic Insights

The true value of 7-bromo-2-chloro-8-methoxyquinoxaline lies in its predictable, orthogonal reactivity [3]. Understanding the causality behind this reactivity is essential for designing successful synthetic routes.

-

C-2 Reactivity (Nucleophilic Aromatic Substitution - SNAr): The pyrazine ring is highly electron-deficient. The nitrogen at position 1 (N1) exerts a strong inductive and resonance-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the adjacent C-2 position. This stabilizes the Meisenheimer complex intermediate, making the C-2 chlorine highly susceptible to displacement by amine, thiol, or alcohol nucleophiles.

-

C-7 Reactivity (Oxidative Addition): The benzene portion of the quinoxaline is comparatively electron-rich, an effect amplified by the +M (mesomeric) electron donation from the 8-methoxy group. While this slightly deactivates the ring toward Palladium(0) oxidative addition compared to an unsubstituted system, the inherent bond dissociation energy difference between C-Cl (~96 kcal/mol) and C-Br (~81 kcal/mol) dictates the reaction order.

-

The Role of the 8-Methoxy Group: Beyond electronic modulation, the 8-methoxy group provides critical steric shielding near the N1/C-7 axis. This prevents unwanted side reactions and forces incoming bulky cross-coupling partners into a predictable conformational alignment.

Workflow for orthogonal functionalization of 7-Bromo-2-chloro-8-methoxyquinoxaline.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, protocols must be designed as self-validating systems. The following methodologies leverage the unique isotopic signatures of the halogens to provide unambiguous in-process controls.

Protocol A: Regioselective SNAr at C-2

This step exploits the activated C-Cl bond. It must be performed first to prevent the chlorine from interfering with subsequent metal-catalyzed steps.

-

Preparation: In an oven-dried flask, dissolve 7-bromo-2-chloro-8-methoxyquinoxaline (1.0 eq, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

-

Reagent Addition: Add the desired amine nucleophile (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing for the electrophilic C-2 site.

-

Reaction: Heat the mixture to 80 °C for 4–6 hours under a nitrogen atmosphere.

-

Self-Validation (LC-MS): Sample the reaction. The starting material exhibits a complex mass spectrum due to the combination of chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br) isotopes. Validation Checkpoint: A successful reaction is confirmed when the LC-MS trace shows the complete disappearance of the chlorine isotope pattern, replaced by a clean 1:1 doublet characteristic of a single bromine atom, with a mass shift corresponding to [M - 34 Da (Cl) + Mass of Amine].

-

Workup: Cool to room temperature and precipitate the product by dropwise addition into ice-cold water (50 mL). Filter, wash with water, and dry under a vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-7

With the C-2 position capped, the C-7 bromide is now the sole reactive site for transition-metal catalysis.

-

Preparation: Charge a Schlenk flask with the C-2 substituted intermediate from Protocol A (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Degas the mixture via three freeze-pump-thaw cycles. Oxygen removal is paramount to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst.

-

Catalyst Addition: Under strict nitrogen flow, add Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step.

-

Reaction: Heat to 100 °C for 12 hours.

-

Self-Validation (LC-MS): Validation Checkpoint: The reaction is complete when the 1:1 bromine isotope doublet vanishes entirely, replaced by a single mass peak corresponding to the cross-coupled product.

Application in Kinase Inhibitor Design

The functionalized quinoxaline derivatives generated from this scaffold are highly potent Type I and Type III kinase inhibitors, frequently utilized to target Receptor Tyrosine Kinases (RTKs) such as CSF-1R, c-KIT, FLT3, and PDGFR [4].

The structural logic maps perfectly to the kinase domain:

-

The Quinoxaline Core: Mimics the adenine ring. The N1 and N4 nitrogens act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region [5].

-

The C-2 Substituent: Projects outward into the solvent-exposed region. Medicinal chemists utilize this vector to attach solubilizing groups (e.g., piperazines, morpholines) to optimize pharmacokinetic (PK) properties without disrupting target binding.

-

The C-7 Substituent: Drives deep into the hydrophobic pocket II (back pocket) of the kinase. The size and electronic nature of the aryl group coupled here dictate the selectivity profile among different kinase families [4].

Structural mapping of the quinoxaline scaffold to kinase ATP-binding domains.

Conclusion

7-Bromo-2-chloro-8-methoxyquinoxaline is not merely a chemical intermediate; it is a highly engineered scaffold designed for precision drug discovery. By understanding the electronic and steric interplay between its functional groups, researchers can execute highly efficient, orthogonal syntheses. When coupled with rigorous, self-validating analytical controls, this scaffold serves as a robust foundation for the rapid generation of novel kinase inhibitor libraries.

References

-

Chemdict. "CAS NO:1823059-48-8; 7-bromo-2-chloro-8-methoxyquinoxaline." Chemdict.com. Available at:[Link]

-

Krunić, M. J., et al. "Synthetic route towards 1,2,3,4-tetrahydroquinoxaline/piperidine combined tricyclic ring system." Journal of the Serbian Chemical Society, 2021. Available at:[Link]

-

PubChem. "Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors - Patent US-2019308949-A1." National Institutes of Health (NIH). Available at:[Link]

-

Burguete, A., et al. "Quinoxaline derivatives: a patent review (2006 – present)." Expert Opinion on Therapeutic Patents, 2012. Available at:[Link]

An In-depth Technical Guide to the Solubility Profile of 7-Bromo-2-chloro-8-methoxyquinoxaline

This guide provides a comprehensive technical overview of the solubility characteristics of 7-bromo-2-chloro-8-methoxyquinoxaline, a heterocyclic compound of interest in contemporary drug discovery and development. Recognizing the limited availability of direct experimental solubility data for this specific molecule in public literature, this document establishes a predictive solubility framework based on structurally analogous compounds. More critically, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to advance their research.

Executive Summary: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Solubility is a critical determinant of a drug's bioavailability; an inadequately soluble compound will exhibit poor absorption and, consequently, diminished therapeutic efficacy.[1][2] For a molecule like 7-bromo-2-chloro-8-methoxyquinoxaline, understanding its solubility is not merely an academic exercise but a fundamental prerequisite for its development as a potential therapeutic agent.[1] This guide will delve into the predicted solubility of this compound and provide the necessary methodologies to establish its empirical solubility, thereby enabling informed decisions in medicinal chemistry and pre-formulation studies.

Predicted Physicochemical Properties and Solubility of 7-Bromo-2-chloro-8-methoxyquinoxaline

Molecular Structure Analysis

The structure of 7-bromo-2-chloro-8-methoxyquinoxaline features a quinoxaline core, which is a bicyclic heteroaromatic system containing two nitrogen atoms. This core is substituted with a bromine atom, a chlorine atom, and a methoxy group. Each of these functional groups contributes to the overall physicochemical profile of the molecule:

-

Quinoxaline Core: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which may confer some degree of aqueous solubility.[3][4]

-

Halogens (Bromo and Chloro): The presence of bromine and chlorine atoms significantly increases the lipophilicity of the molecule, which is expected to decrease its solubility in aqueous media.

-

Methoxy Group: The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor. However, the methyl group adds to the lipophilic character.

Predicted Solubility

Based on the physicochemical properties of the highly similar compound, 7-bromo-2-chloroquinoxaline, we can anticipate the solubility of 7-bromo-2-chloro-8-methoxyquinoxaline. The EPA's CompTox Chemicals Dashboard provides predicted water solubility for 7-bromo-2-chloroquinoxaline to be extremely low.[5] The addition of a methoxy group is unlikely to dramatically increase aqueous solubility and may, in fact, decrease it due to its contribution to the overall lipophilicity.

For organic solvents, a related compound, 7-Bromo-2-chloro-8-methylquinoline, is reported to be soluble in solvents like ethanol and dichloromethane.[6] It is therefore highly probable that 7-bromo-2-chloro-8-methoxyquinoxaline will exhibit good solubility in common organic solvents such as:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethanol

-

Methanol

The following table summarizes the key physicochemical properties of the closely related 7-bromo-2-chloroquinoxaline, which can serve as a baseline for estimating the properties of the target compound.

| Property | Predicted Value for 7-bromo-2-chloroquinoxaline | Reference |

| Molecular Weight | 243.49 g/mol | [7] |

| LogP (Octanol-Water Partition Coefficient) | 3.11 | [5] |

| Water Solubility | 2.98e-3 g/L | [5] |

| Melting Point | 120 °C | [5] |

| pKa (basic) | -2.50 ± 0.30 | [8] |

Experimental Determination of Solubility

Given the absence of published experimental data, it is imperative for researchers working with 7-bromo-2-chloro-8-methoxyquinoxaline to determine its solubility empirically. The choice of method will depend on the stage of research, with high-throughput kinetic assays being suitable for early discovery and the more rigorous thermodynamic methods being essential for later-stage development.[1][9]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid and solution phases are in equilibrium.[10] It is typically determined using the shake-flask method and is considered the "gold standard".[9][11]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved (often from a DMSO stock) in an aqueous buffer. It is a measure of how quickly a compound precipitates and is often used in high-throughput screening.[1][10]

The following diagram illustrates the conceptual workflow for solubility determination.

Caption: General workflow for determining thermodynamic and kinetic solubility.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable for determining thermodynamic solubility.[9][11]

Principle: An excess amount of the solid compound is agitated in a chosen solvent or buffer until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured.[10]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 7-bromo-2-chloro-8-methoxyquinoxaline to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, and various organic solvents).

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[9]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully collect the supernatant. For aqueous samples, centrifugation followed by filtration through a low-binding filter is recommended to remove any remaining solid particles.[9]

-